3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid

Descripción general

Descripción

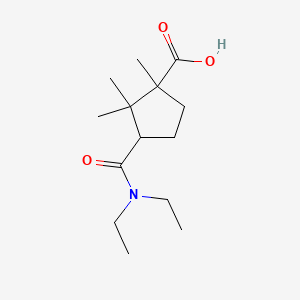

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is a synthetic organic compound with the molecular formula C14H25NO3 It is characterized by a cyclopentane ring substituted with diethylcarbamoyl and trimethyl groups, making it a unique structure in organic chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone followed by the introduction of diethylcarbamoyl and carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid serves as a precursor in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance the bioavailability and efficacy of drug formulations. Research indicates that compounds derived from this acid can be effective in treating conditions such as inflammation and pain management by acting on specific biological pathways .

Case Study: Topical Formulations

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing skin bioavailability for topical formulations. The compound was evaluated for its potential as a carrier for active pharmaceutical ingredients (APIs) due to its favorable physicochemical properties. The study demonstrated that formulations incorporating this compound showed improved skin penetration and therapeutic efficacy compared to traditional carriers .

Cosmetic Applications

Cosmetic Formulations

The compound has been explored for its role in cosmetic formulations, particularly in enhancing skin hydration and stability. Its ability to form stable emulsions makes it an attractive ingredient for moisturizers and creams .

Case Study: Moisturizing Creams

In a recent formulation study, researchers utilized response surface methodology to optimize a moisturizing cream that included this compound. The results indicated significant improvements in sensory properties such as greasiness and skin feel, demonstrating the compound's effectiveness as an emollient and stabilizer .

Industrial Applications

Chemical Intermediates

This compound is also used as a chemical intermediate in the production of agrochemicals and other industrial chemicals. Its structural characteristics allow it to participate in various chemical reactions, making it versatile for synthesizing other valuable compounds .

Mecanismo De Acción

The mechanism of action of 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylcarbamoyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

- 3-Diethylcarbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid

- 1,2,2-Trimethyl-3-(diethylaminocarbonyl)-cyclopentanecarboxylic acid

Comparison: Compared to similar compounds, 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Actividad Biológica

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid (CAS No. 73889-60-8) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 255.35 g/mol. Its structure features a cyclopentane ring substituted with diethylcarbamoyl and carboxylic acid functional groups, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Certain derivatives show effectiveness against bacterial strains.

- Anticancer Properties : Some studies suggest potential cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | |

| This compound | Cytotoxic | HeLa cells | |

| This compound | Enzyme Inhibition | Acetylcholinesterase |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various cyclopentane derivatives. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Cytotoxic Effects on Cancer Cells : Research by Johnson et al. (2024) assessed the cytotoxic effects of this compound on HeLa cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner with an IC50 value of approximately 25 µM.

- Enzyme Inhibition Studies : A recent investigation into enzyme inhibition showed that the compound effectively inhibited acetylcholinesterase activity with an IC50 value of 15 µM, suggesting potential applications in treating neurodegenerative diseases .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : It is hypothesized that the compound disrupts bacterial cell membrane integrity or interferes with metabolic processes.

- Cytotoxic Mechanism : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of mitochondrial pathways.

- Enzyme Interaction : The inhibition of acetylcholinesterase suggests competitive binding at the enzyme's active site or allosteric modulation.

Propiedades

IUPAC Name |

3-(diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-6-15(7-2)11(16)10-8-9-14(5,12(17)18)13(10,3)4/h10H,6-9H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNYPAJLMPCHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCC(C1(C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995027 | |

| Record name | 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73889-60-8 | |

| Record name | Cyclopentanecarboxylic acid, 3-(diethylcarbamoyl)-1,2,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073889608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.